molecular formula C14H13ClO3 B5781017 7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one

7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one

Cat. No. B5781017
M. Wt: 264.70 g/mol
InChI Key: KHXXMMASXDVSEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one, also known as Clomazone, is a herbicide used to control weeds in various crops. It was first introduced in 1975 and has since become a popular choice for farmers due to its effectiveness and low toxicity.

Mechanism of Action

7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one works by inhibiting the biosynthesis of carotenoids in plants, which are essential for photosynthesis and plant growth. This leads to the death of the targeted weeds. 7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one is absorbed by the roots and leaves of the plant and translocated throughout the plant tissue.
Biochemical and Physiological Effects:
7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one has been shown to have low toxicity to mammals and birds. However, it can be toxic to aquatic organisms and should be used with caution in areas near water bodies. 7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one can also have an impact on soil microorganisms and should be used in moderation to avoid disrupting the soil ecosystem.

Advantages and Limitations for Lab Experiments

7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one is a useful tool for studying plant physiology and ecology. It can be used to investigate the effects of herbicides on plant growth and development, as well as the impact of herbicides on non-target organisms. However, 7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one should be used with caution in lab experiments due to its toxicity to some organisms and potential impact on soil microorganisms.

Future Directions

There are several future directions for the use of 7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one. One area of research is the development of new formulations of 7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one that are more effective and have lower environmental impact. Another area of research is the use of 7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one in combination with other herbicides to improve weed control and reduce the risk of herbicide resistance. Finally, there is a need for further research on the ecological impact of 7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one on non-target organisms and the soil ecosystem.
In conclusion, 7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one is a widely used herbicide that has been extensively studied for its effectiveness and low toxicity. Its synthesis method is complex, and it has been shown to inhibit the biosynthesis of carotenoids in plants. 7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one has several advantages and limitations for lab experiments, and there are several future directions for its use, including the development of new formulations and the study of its ecological impact.

Synthesis Methods

7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one can be synthesized through a series of chemical reactions starting with 2,3-dimethylphenol and 2-chloroacetyl chloride. The intermediate product is then reacted with propargyl alcohol and sodium hydroxide to form the final product, 7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one. The synthesis process is complex and requires careful handling of chemicals to ensure the purity of the final product.

Scientific Research Applications

7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one has been extensively studied for its use as a herbicide in various crops such as soybeans, corn, cotton, and peanuts. It has been shown to effectively control a wide range of weeds, including annual grasses and broadleaf weeds. In addition, 7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one has also been studied for its potential use in controlling invasive plant species.

properties

IUPAC Name

7-(2-chloroprop-2-enoxy)-3,4-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO3/c1-8(15)7-17-11-4-5-12-9(2)10(3)14(16)18-13(12)6-11/h4-6H,1,7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXXMMASXDVSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(2-chloroprop-2-en-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one

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